![molecular formula C23H21FN2O6S B2490502 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 823829-65-8](/img/structure/B2490502.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound represents a significant interest in the field of organic chemistry and medicinal research due to its unique structure and potential biological activities. Its complex structure incorporates elements like dimethoxyphenyl, fluorobenzenesulfonyl, furan, and oxazolamine, suggesting a versatile platform for studying structure-activity relationships and chemical properties.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step organic reactions, including the formation of furan and oxazole rings, introduction of sulfonyl and dimethoxyphenyl groups, and amine functionalization. A similar synthesis approach is detailed in the synthesis of novel phenylalkylamines, where structural modifications lead to the exploration of structure-activity relationships, highlighting the importance of substituents in determining the compound's biological activities (Trachsel, 2003).
Molecular Structure Analysis
The molecular structure analysis of such compounds would focus on their stereochemistry, electronic distribution, and conformational dynamics, which are crucial for their chemical reactivity and interaction with biological targets. Techniques like NMR, X-ray crystallography, and computational modeling play vital roles in elucidating these aspects. For instance, fluorescence derivatization reagents for amines demonstrate the significance of molecular structure in determining sensitivity and selectivity in analytical applications (Hara et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel (Phenylalkyl)amines and their derivatives has been explored for investigating structure-activity relationships, particularly focusing on their interaction with serotonin receptors. Such compounds, including variants with dimethoxyphenylethylamine backbones, demonstrate significant pharmacological potential due to their agonistic or antagonistic behavior on 5-HT2A/C ligands, depending on their substituents (Trachsel, 2003). Additionally, the design and synthesis of chiral auxiliaries based on dimethoxyphenyl)ethylamine structures have been developed for diastereoselective alkylation, showcasing their utility in asymmetric synthesis (Kohara, Hashimoto, & Saigo, 1999).
Photoreactivity and Material Science Applications
Photochemical methodologies for synthesizing fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, have been reported, highlighting the potential of related compounds in developing new materials with unique properties (Buscemi et al., 2001). This approach underscores the versatility of the compound's framework in synthesizing heterocyclic structures with potential applications in material science.
Pharmacological Activities
Research into natural products derived from seaweed has led to the identification of furanyl derivatives with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest the potential for compounds with similar backbones to serve as leads in drug discovery, particularly in the development of safer anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).
Antimicrobial Activity
The exploration of novel quinazolinone derivatives, including those with structural similarities to the compound of interest, has demonstrated their potential in antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents in response to growing resistance to existing drugs (Habib, Hassan, & El‐Mekabaty, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6S/c1-29-18-10-5-15(14-20(18)30-2)11-12-25-22-23(26-21(32-22)19-4-3-13-31-19)33(27,28)17-8-6-16(24)7-9-17/h3-10,13-14,25H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRECUKSRVRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
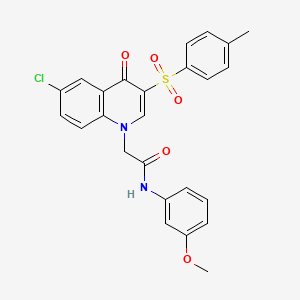
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
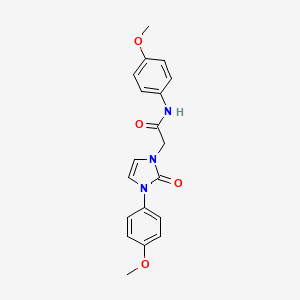
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
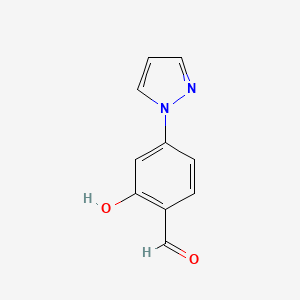
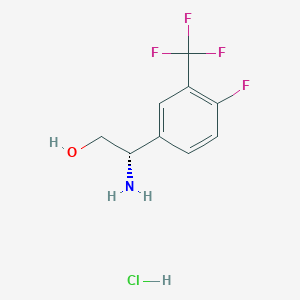
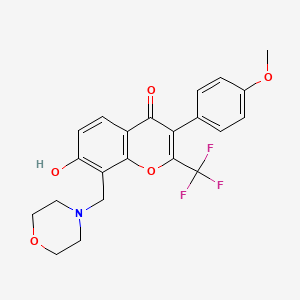

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)